molecular formula C7H7ClN4S B6179150 6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine CAS No. 2613384-28-2

6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine

Cat. No. B6179150
CAS RN: 2613384-28-2
M. Wt: 214.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine” is a chemical compound with the CAS Number: 2613384-28-2 . It has a molecular weight of 214.68 . It is also known to be an impurity of the widely used anti-diabetic drug, metformin .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, thiazolo[3,2-a]benzimidazoles can be synthesized from 2-mercaptobenzimidazoles . The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 affords 2-benzimidazolylthioacetophenone derivatives . These sulphides can then be cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy(tosyloxy)iodo]benzene .


Molecular Structure Analysis

The molecular structure of “6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine” can be represented by the Inchi Code: 1S/C7H7ClN4S/c1-12(2)7-11-5-6(13-7)10-4(8)3-9-5/h3H,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving “6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine” are complex and can involve multiple steps. For example, the synthesis of thiazolo[3,2-a]benzimidazoles from functionalized thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine” include a molecular weight of 214.68 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine involves the reaction of 2-amino-6-chloropyrazine with N,N-dimethylthiourea in the presence of a dehydrating agent to form the intermediate 6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine.", "Starting Materials": [ "2-amino-6-chloropyrazine", "N,N-dimethylthiourea", "Dehydrating agent (e.g. phosphorus oxychloride, thionyl chloride)" ], "Reaction": [ "Step 1: Dissolve 2-amino-6-chloropyrazine and N,N-dimethylthiourea in a suitable solvent (e.g. dichloromethane, chloroform).", "Step 2: Add a dehydrating agent (e.g. phosphorus oxychloride, thionyl chloride) dropwise to the reaction mixture while stirring at a low temperature (e.g. 0-5°C).", "Step 3: Allow the reaction mixture to warm up to room temperature and stir for several hours (e.g. 4-6 hours).", "Step 4: Quench the reaction by adding water and stirring for an additional period of time (e.g. 1 hour).", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 6: Purify the product by column chromatography or recrystallization to obtain 6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine as a solid." ] }

CAS RN

2613384-28-2

Product Name

6-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine

Molecular Formula

C7H7ClN4S

Molecular Weight

214.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.